molecular formula C9H13BrClN B6259165 1-(2-bromophenyl)propan-2-amine hydrochloride CAS No. 861006-36-2

1-(2-bromophenyl)propan-2-amine hydrochloride

Cat. No.: B6259165
CAS No.: 861006-36-2
M. Wt: 250.56 g/mol
InChI Key: JUVADODGTIMLDV-UHFFFAOYSA-N
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Description

2-Bromoamphetamine (hydrochloride) is a synthetic compound belonging to the class of substituted amphetamines. It is a structural isomer of 4-Bromoamphetamine, with the bromine atom positioned at the two rather than the four position on the benzene ring. This compound is primarily used in forensic and research settings due to its psychoactive properties and potential neurotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoamphetamine (hydrochloride) typically involves the bromination of amphetamine. The process begins with the reaction of amphetamine with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the two position on the benzene ring .

Industrial Production Methods: Industrial production of 2-Bromoamphetamine (hydrochloride) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is often crystallized from a suitable solvent to obtain a high-purity crystalline solid .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoamphetamine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromoamphetamine (hydrochloride) is used in various scientific research applications, including:

    Chemistry: As a reference standard in analytical chemistry for the identification and quantification of amphetamine derivatives.

    Biology: Studying the effects of substituted amphetamines on biological systems, particularly the central nervous system.

    Medicine: Investigating the potential therapeutic and adverse effects of amphetamine derivatives.

    Industry: Used in the development of analytical methods for the detection of drugs of abuse

Mechanism of Action

The mechanism of action of 2-Bromoamphetamine (hydrochloride) involves its interaction with monoamine transporters in the brain. It acts as a monoamine releasing agent, increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the synaptic cleft. This leads to enhanced neurotransmission and stimulation of the central nervous system. The compound’s neurotoxic effects are attributed to the long-term depletion of serotonin levels in the brain .

Comparison with Similar Compounds

Uniqueness: 2-Bromoamphetamine (hydrochloride) is unique due to its specific bromine substitution at the two position, which influences its pharmacological and toxicological properties. Its structural isomerism with 4-Bromoamphetamine allows for comparative studies to understand the effects of positional isomerism on biological activity .

Properties

CAS No.

861006-36-2

Molecular Formula

C9H13BrClN

Molecular Weight

250.56 g/mol

IUPAC Name

1-(2-bromophenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C9H12BrN.ClH/c1-7(11)6-8-4-2-3-5-9(8)10;/h2-5,7H,6,11H2,1H3;1H

InChI Key

JUVADODGTIMLDV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1Br)N.Cl

Purity

95

Origin of Product

United States

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